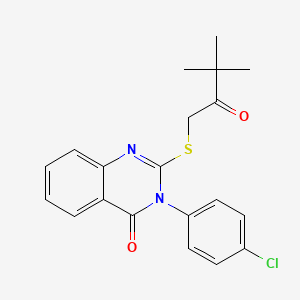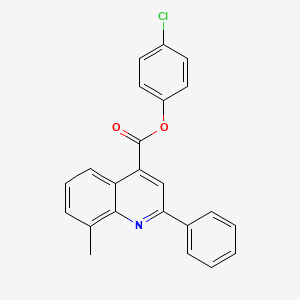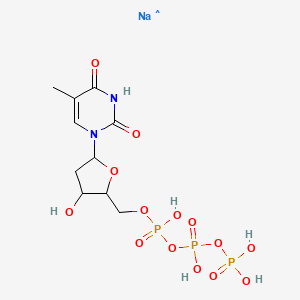
Thymidine 5'-triphosphate sodium salt (dTTP)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5’-triphosphate sodium salt: is a crucial compound in molecular biology, serving as one of the four natural deoxynucleotides. It plays a vital role in the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases. This compound is essential for DNA replication, repair, and recombination, ensuring the accurate transmission of genetic information from one generation to the next .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt is synthesized via the methylation of deoxyuridine monophosphate by thymidylate synthase . The process involves several steps, including phosphorylation and methylation, to achieve the final triphosphate form.
Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt typically involves enzymatic synthesis using thymidine kinase and thymidylate kinase. These enzymes catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate and subsequently to thymidine triphosphate .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion of thymidine monophosphate to thymidine triphosphate.
Methylation: Methylation of deoxyuridine monophosphate to form thymidine monophosphate.
Common Reagents and Conditions:
Reagents: Thymidine kinase, thymidylate kinase, ATP, and Mg²⁺.
Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
- Thymidine monophosphate
- Thymidine diphosphate
- Thymidine triphosphate
Applications De Recherche Scientifique
Chemistry: Thymidine 5’-triphosphate sodium salt is used as a substrate in various biochemical assays to study enzyme kinetics and specificity .
Biology: In molecular biology, it is a building block for DNA synthesis, playing a crucial role in DNA replication, repair, and recombination .
Medicine: Thymidine 5’-triphosphate sodium salt is used in polymerase chain reaction (PCR) and DNA sequencing techniques, which are essential for genetic testing, disease diagnosis, and forensic analysis .
Industry: In the biotechnology industry, thymidine 5’-triphosphate sodium salt is used in the production of genetically modified organisms and in the development of new therapeutic agents .
Mécanisme D'action
Thymidine 5’-triphosphate sodium salt acts as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, ensuring the accurate transmission of genetic information. The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
- Deoxyadenosine 5’-triphosphate
- Deoxyguanosine 5’-triphosphate
- Deoxycytosine 5’-triphosphate
Comparison: Thymidine 5’-triphosphate sodium salt is unique among the deoxynucleotides due to its specific role in the synthesis of thymidine-containing DNA. Unlike deoxyadenosine, deoxyguanosine, and deoxycytosine triphosphates, which pair with thymidine or cytosine, thymidine 5’-triphosphate pairs exclusively with adenine, ensuring the stability and integrity of the DNA double helix .
Propriétés
Formule moléculaire |
C10H17N2NaO14P3 |
|---|---|
Poids moléculaire |
505.16 g/mol |
InChI |
InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18); |
Clé InChI |
NJAHVUZWRMSTFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)
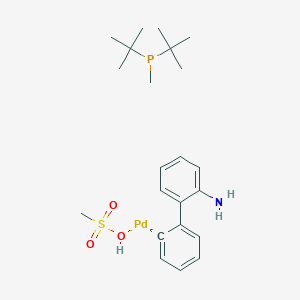
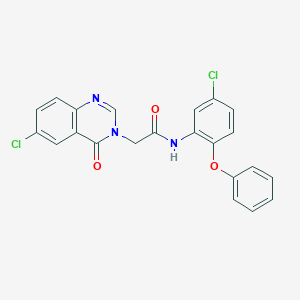
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12046574.png)



![4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole](/img/structure/B12046608.png)

![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
